Methyl 4-amino-1-fluoro-cyclohexanecarboxylate;hydrochloride

Description

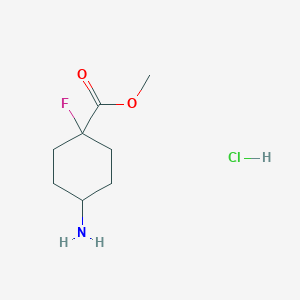

Methyl 4-amino-1-fluoro-cyclohexanecarboxylate hydrochloride is a cyclohexane derivative featuring a fluorine atom at position 1, an amino group at position 4, and a methyl ester moiety. Its molecular formula is C₈H₁₃FNO₂·HCl, with a molecular weight of 209.65 g/mol. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. The fluorine substituent likely improves metabolic stability and lipophilicity, while the methyl ester may act as a prodrug, hydrolyzing in vivo to a carboxylic acid .

Properties

Molecular Formula |

C8H15ClFNO2 |

|---|---|

Molecular Weight |

211.66 g/mol |

IUPAC Name |

methyl 4-amino-1-fluorocyclohexane-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C8H14FNO2.ClH/c1-12-7(11)8(9)4-2-6(10)3-5-8;/h6H,2-5,10H2,1H3;1H |

InChI Key |

YMWDRSCMXCHLME-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CCC(CC1)N)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-1-fluoro-cyclohexanecarboxylate;hydrochloride typically involves the reaction of 4-amino-1-fluorocyclohexane with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-fluoro-cyclohexanecarboxylate;hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group would yield 4-amino-1-fluorocyclohexanecarboxylic acid .

Scientific Research Applications

Methyl 4-amino-1-fluoro-cyclohexanecarboxylate;hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-amino-1-fluoro-cyclohexanecarboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluoro groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Methyl 4-Aminocyclohexanecarboxylate Hydrochloride

- Key Difference : Absence of fluorine at position 1.

- Impact : Reduced lipophilicity compared to the fluorinated analog. This may decrease membrane permeability but improve aqueous solubility.

4-(Dimethylamino)cyclohexanone Hydrochloride

- Impact: The ketone group increases polarity, reducing bioavailability. Dimethylamino groups are common in CNS-active drugs (e.g., anticholinergics).

4,4-Difluoro-1-[(4-Fluorophenyl)methyl]cyclohexan-1-amine Hydrochloride

- Structure : Cyclohexane with dual fluorine atoms and a fluorophenylmethyl group.

- Impact : Increased lipophilicity and steric bulk compared to the target compound. The fluorophenyl group enhances binding affinity to aromatic receptors (e.g., serotonin or dopamine receptors).

- Applications : Likely explored for CNS disorders due to fluorine and amine motifs .

Physicochemical Properties

| Property | Target Compound | Methyl 4-Aminocyclohexanecarboxylate HCl | 4-(Dimethylamino)cyclohexanone HCl |

|---|---|---|---|

| Molecular Weight | 209.65 g/mol | 195.67 g/mol | 193.68 g/mol |

| LogP (Estimated) | ~1.2 (higher due to fluorine) | ~0.8 | ~0.5 |

| Solubility | High (HCl salt) | High (HCl salt) | Moderate (ketone reduces solubility) |

| Key Functional Groups | -F, -NH₂, -COOCH₃ | -NH₂, -COOCH₃ | -N(CH₃)₂, -C=O |

- Fluorine Impact: The fluorine atom in the target compound increases LogP by ~0.4 units compared to non-fluorinated analogs, enhancing membrane permeability but requiring formulation adjustments to maintain solubility .

Metabolic Stability

- The fluorine atom in the target compound reduces susceptibility to cytochrome P450-mediated oxidation, extending half-life compared to non-fluorinated analogs like methyl 4-aminocyclohexanecarboxylate HCl .

Therapeutic Potential

- CNS disorders: Fluorine and amine groups are common in neuroactive drugs (e.g., antidepressants, antipsychotics) .

Biological Activity

Methyl 4-amino-1-fluoro-cyclohexanecarboxylate; hydrochloride is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with an amino group, a fluorine atom, and a carboxylate moiety. The hydrochloride salt form enhances solubility and stability, making it suitable for various applications. The presence of the amino group suggests potential interactions with neurotransmitter systems, which may lead to antidepressant effects.

Research indicates that compounds similar to methyl 4-amino-1-fluoro-cyclohexanecarboxylate; hydrochloride often exhibit:

- Antidepressant Activity : The amino group may influence neurotransmitter systems, potentially modulating mood and anxiety.

- Anti-inflammatory Effects : Similar compounds have shown the ability to suppress pro-inflammatory cytokines and nitric oxide production in cellular models .

- Kinase Inhibition : The compound may interact with various kinases, which are critical in signaling pathways related to cancer and inflammation .

In vitro Studies

In vitro studies have demonstrated that methyl 4-amino-1-fluoro-cyclohexanecarboxylate; hydrochloride exhibits biological activity through several mechanisms:

- Cytotoxicity : Evaluations in cell lines such as HT-22 (mouse hippocampal neurons) and BV-2 (microglial cells) showed varying degrees of cytotoxicity across different concentrations. Notably, some derivatives displayed no significant decrease in cell viability at concentrations up to 10 µM .

Table 1: Cytotoxicity Results in Cell Lines

| Compound | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| Compound A | HT-22 | 0.1 | 95 |

| Compound A | HT-22 | 10 | 85 |

| Compound B | BV-2 | 1 | 90 |

| Compound B | BV-2 | 100 | 70 |

Antidepressant Potential

A study exploring the antidepressant effects of structurally similar compounds found that modifications in the amino group significantly influenced serotonin and norepinephrine reuptake inhibition. This suggests that methyl 4-amino-1-fluoro-cyclohexanecarboxylate; hydrochloride could have similar effects due to its structural attributes.

Anti-inflammatory Activity

In another study, derivatives of this compound were tested for their ability to reduce nitric oxide production in lipopolysaccharide-induced inflammation models. Results indicated that certain modifications led to significant reductions in inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases .

Comparison with Related Compounds

Methyl 4-amino-1-fluoro-cyclohexanecarboxylate; hydrochloride shares structural similarities with other biologically active compounds. The following table compares its features with related compounds:

Table 2: Comparison of Structural Features

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Methyl 4-amino-cyclohexanecarboxylate | Lacks fluorine but retains amino group | Potentially less reactive |

| 4-Fluoroaniline | Aromatic amine with fluorine | Stronger electrophilic character |

| Methamphetamine hydrochloride | Similar amine structure | Known CNS stimulant |

| Hydroxylamine hydrochloride | Contains hydroxylamine instead of amino | Strong reducing agent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.